molecular formula C16H14ClN3OS2 B5159453 N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

Cat. No. B5159453
M. Wt: 363.9 g/mol
InChI Key: NQWNIVIPSIRARW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, also known as ETP-46464, is a synthetic compound developed for potential use in cancer treatment. This compound has been the subject of extensive scientific research due to its promising anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of a protein called MTH1. MTH1 plays a role in protecting cancer cells from oxidative damage, and inhibition of this protein may lead to the accumulation of oxidative damage and ultimately cell death. This compound has also been shown to induce DNA damage and cell cycle arrest in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, inhibition of cell growth and proliferation, and induction of apoptosis (programmed cell death). This compound has also been shown to have a synergistic effect when used in combination with other anti-cancer drugs, suggesting that it may be effective in combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide for lab experiments is its high potency and specificity for cancer cells. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide. One area of interest is the development of more potent and selective MTH1 inhibitors, which may lead to improved anti-cancer activity. Another area of research is the investigation of the synergistic effects of this compound with other anti-cancer drugs, which may lead to more effective combination therapies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide involves the condensation of 4-chlorobenzoyl chloride with 6-ethylthieno[2,3-d]pyrimidin-4-amine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with thioacetic acid in the presence of triethylamine to yield this compound. This synthesis method has been optimized for high yield and purity, and has been widely used in the production of this compound for scientific research purposes.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor activity of this compound in animal models of cancer. These findings suggest that this compound may be a promising candidate for further development as an anti-cancer drug.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWNIVIPSIRARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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